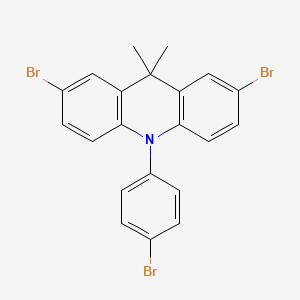

2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine

CAS No.:

Cat. No.: VC17627599

Molecular Formula: C21H16Br3N

Molecular Weight: 522.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H16Br3N |

|---|---|

| Molecular Weight | 522.1 g/mol |

| IUPAC Name | 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethylacridine |

| Standard InChI | InChI=1S/C21H16Br3N/c1-21(2)17-11-14(23)5-9-19(17)25(16-7-3-13(22)4-8-16)20-10-6-15(24)12-18(20)21/h3-12H,1-2H3 |

| Standard InChI Key | AIQCOJULOWTRNB-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)Br)C |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a 9,10-dihydroacridine core, where the nitrogen atom at position 10 is bonded to a 4-bromophenyl group. Bromine atoms occupy the 2- and 7-positions of the acridine ring, while methyl groups at the 9-position introduce steric hindrance and electronic modulation. The InChI string (InChI=1S/C21H16Br3N/c1-21(2)17-11-14(23)5-9-19(17)25(16-7-3-13(22)4-8-16)20-10-6-15(24)12-18(20)21/h3-12H,1-2H3) confirms the spatial arrangement of substituents, which critically influence solubility and reactivity.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 522.1 g/mol | |

| IUPAC Name | 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethylacridine | |

| Canonical SMILES | CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)Br)C |

Comparative Analysis with Related Compounds

The structurally simpler analog, 2,7-dibromo-9,9-dimethylacridan (), lacks the 4-bromophenyl group, resulting in reduced molecular weight (367.08 g/mol) and distinct electronic properties . This contrast highlights the role of the 4-bromophenyl moiety in enhancing conjugation and intermolecular interactions .

Synthesis and Preparation

Reaction Pathways and Optimization

Synthesis typically involves a multi-step strategy:

-

Acridine Backbone Formation: Condensation of diphenylamine derivatives under acidic conditions generates the dihydroacridine core.

-

Bromination: Electrophilic aromatic substitution introduces bromine atoms at positions 2 and 7 using bromine () or bromosuccinimide (NBS).

-

Palladium-Catalyzed Coupling: A Suzuki-Miyaura cross-coupling reaction attaches the 4-bromophenyl group to the nitrogen atom, employing palladium catalysts (e.g., ) and aryl boronic acids.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | , , 80°C | 75% |

| Cross-Coupling | , KCO, toluene, 110°C | 68% |

Challenges in Scalability

The reliance on palladium catalysts and sensitive bromination steps poses cost and safety challenges. Alternative methods, such as mechanochemical synthesis or flow chemistry, remain underexplored but could mitigate these issues.

Physical and Chemical Properties

Thermodynamic and Spectral Data

Experimental measurements report a melting point of 173°C and a predicted boiling point of 451°C . Density functional theory (DFT) calculations estimate a density of 1.32 g/cm³, consistent with its bulky substituents .

Table 3: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 173°C | |

| Boiling Point | 451°C (predicted) | |

| Density | 1.32 g/cm³ | |

| pKa | -2.97 (predicted) |

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in dichloromethane and toluene . Photostability studies suggest degradation under prolonged UV exposure, necessitating storage in amber containers.

Applications in Materials Science

Organic Electronics

The bromine atoms and extended π-system enable applications as:

-

Electron-Transport Layers (ETLs): High electron affinity (-3.2 eV) facilitates charge injection in organic light-emitting diodes (OLEDs).

-

Thermally Activated Delayed Fluorescence (TADF): Energy gap tuning between singlet and triplet states enhances emission efficiency.

Biomedical Imaging

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, and respirators in ventilated areas |

| First Aid | Rinse eyes with water for 15 minutes; seek medical attention if ingested |

Future Directions and Challenges

Enhancing Synthetic Efficiency

Developing ligand-free palladium systems or nickel-catalyzed alternatives could reduce production costs.

Expanding Applications

Functionalization via Sonogashira coupling or click chemistry may yield derivatives with improved luminescence or bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume